![molecular formula C17H13F2N3O2 B2983091 N-(2,5-difluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide CAS No. 1002496-92-5](/img/structure/B2983091.png)
N-(2,5-difluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide, commonly known as DPH, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DPH is a quinazoline-based compound that has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. The compound has shown promising results in preclinical studies, indicating its potential use in treating a range of diseases.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Molecular Docking
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity. These compounds showed broad spectrum antitumor activity with mean GI50 values indicating 1.5–3.0-fold more potency compared to the positive control 5-FU. Molecular docking studies were performed to understand the interaction with ATP binding sites of EGFR-TK and B-RAF kinase, suggesting their inhibition as a mechanism for antitumor effects (Al-Suwaidan et al., 2016).
Antimicrobial and Anticancer Activity
Another study synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated them for in vitro antimicrobial and anticancer activities. The results indicated significant antimicrobial activity against various pathogens and promising anticancer activity. Molecular docking studies suggested that these compounds could serve as leads for anticancer drug design (Mehta et al., 2019).
Neuroprotective Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. It exhibited significant antiviral and antiapoptotic effects in vitro, highlighting its potential as a therapeutic agent (Ghosh et al., 2008).
Antibacterial Properties
A study on fluoroquinolones, focusing on a novel compound with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, demonstrated the importance of structural variations for enhancing activity. The SAR study revealed that certain combinations of substituents significantly improved antibacterial effectiveness (Kuramoto et al., 2003).
Anticonvulsant Agents
Research into the synthesis and evaluation of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticonvulsant agents revealed promising activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. This highlights the quinazolinone scaffold's potential in developing new anticonvulsant drugs (Kothayer et al., 2019).
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-8-11(18)6-7-13(15)19/h2-8H,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYPTPHYOPHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.